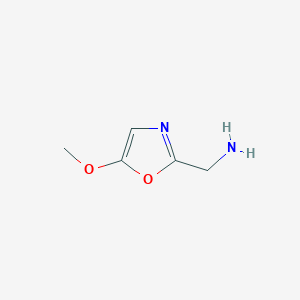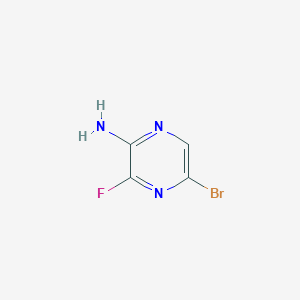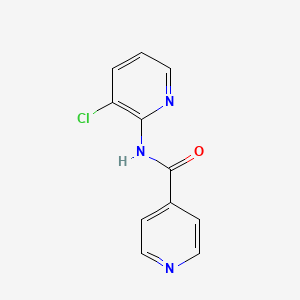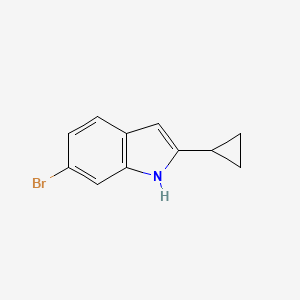
3-cyclobutyl-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-3-phenylpropanoic acid (CBPA) is a cyclic fatty acid that has been studied extensively in recent years. It is a naturally occurring fatty acid found in various plants and animals, and can be synthesized in the laboratory. CBPA has a wide range of applications in scientific research, including in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-cyclobutyl-3-phenylpropanoic acid has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to study the activity of enzymes, proteins, and other biological molecules. It has also been used to study the structure and function of cells, tissues, and organs. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been used in the study of diseases and drug development.
Mecanismo De Acción
The mechanism of action of 3-cyclobutyl-3-phenylpropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid can act as an anti-inflammatory agent and has been shown to have anti-cancer properties.
Biochemical and Physiological Effects
3-cyclobutyl-3-phenylpropanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-oxidant and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-cyclobutyl-3-phenylpropanoic acid in lab experiments has several advantages. It is a naturally occurring fatty acid, so it is readily available and easy to synthesize. Additionally, it is highly efficient and can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to its use. It is not always easy to control the concentration of 3-cyclobutyl-3-phenylpropanoic acid in experiments, and it can be difficult to measure its effects on biochemical and physiological processes.
Direcciones Futuras
There are several potential future directions for research on 3-cyclobutyl-3-phenylpropanoic acid. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to better understand its mechanism of action and to determine how it affects biochemical and physiological processes. Finally, further research could be done to develop more efficient methods for synthesizing 3-cyclobutyl-3-phenylpropanoic acid in the laboratory.
Métodos De Síntesis
3-cyclobutyl-3-phenylpropanoic acid can be synthesized from 3-cyclobutyl-3-methylbutanoic acid using the Wittig reaction. The Wittig reaction involves the reaction of a Wittig reagent (a phosphonium ylide) with an aldehyde or ketone to form an alkene. In this case, the Wittig reagent is reacted with the 3-cyclobutyl-3-methylbutanoic acid to form 3-cyclobutyl-3-phenylpropanoic acid. This reaction is highly efficient and can be used to synthesize 3-cyclobutyl-3-phenylpropanoic acid in a laboratory setting.
Propiedades
IUPAC Name |
3-cyclobutyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYOTNVMIZSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)



![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




